molecular formula C12H12ClN B1595255 1-(4-Chlorophenyl)cyclopentanecarbonitrile CAS No. 64399-26-4

1-(4-Chlorophenyl)cyclopentanecarbonitrile

Cat. No.: B1595255
CAS No.: 64399-26-4
M. Wt: 205.68 g/mol
InChI Key: TXVNBTOIDITCBF-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)cyclopentanecarbonitrile is an organic compound with the molecular formula C12H12ClN. It is characterized by a cyclopentane ring substituted with a 4-chlorophenyl group and a nitrile group.

Scientific Research Applications

1-(4-Chlorophenyl)cyclopentanecarbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Safety and Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)cyclopentanecarbonitrile can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzyl chloride with cyclopentanone in the presence of a base, followed by the addition of sodium cyanide to introduce the nitrile group . The reaction conditions typically include:

    Temperature: Moderate temperatures (around 50-70°C)

    Solvent: Polar aprotic solvents like dimethylformamide (DMF)

    Catalyst/Base: Sodium hydroxide or potassium carbonate

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)cyclopentanecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Sodium methoxide (NaOCH3) or other nucleophiles in polar solvents.

Major Products:

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)cyclopentanecarbonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The chlorophenyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Uniqueness: 1-(4-Chlorophenyl)cyclopentanecarbonitrile is unique due to its specific ring size, which influences its chemical reactivity and biological interactions. The cyclopentane ring provides a balance between rigidity and flexibility, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

1-(4-chlorophenyl)cyclopentane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN/c13-11-5-3-10(4-6-11)12(9-14)7-1-2-8-12/h3-6H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXVNBTOIDITCBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40214644
Record name 1-(4-Chlorophenyl)cyclopentanecarbonitrile
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Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

64399-26-4
Record name 1-(4-Chlorophenyl)cyclopentanecarbonitrile
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Record name 1-(4-Chlorophenyl)cyclopentanecarbonitrile
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Record name 1-(4-Chlorophenyl)cyclopentanecarbonitrile
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Record name 1-(4-chlorophenyl)cyclopentanecarbonitrile
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Synthesis routes and methods I

Procedure details

To a suspension of sodium hydride (60% suspension in mineral oil) (14.5 g, 362.96 mmol) in dimethyl sulfoxide (250 mL) was added dropwise a mixture of (4-chlorophenyl)acetonitrile (316) (25 g, 164.98 mmol) and 1,4-dibromobutane (35.6 g, 164.98 mmol) dissolved in dimethyl sulfoxide:ether (1:1; 300 mL) at 0° C. The reaction mixture was stirred for 30 min at same temperature and at room temperature for 3 h. After completion of the reaction, the reaction mixture was quenched with HCl (1N; 25 mL) and water (200 mL) and extracted with ethyl acetate (3×100 mL). The separated organic part was washed with water (3×100 mL) and brine (100 mL) and dried and concentrated to get a crude product which was purified by silica CombiFlash column (3-5% ethyl acetate in hexane used as eluent) to afford 1-(4-chlorophenyl)-cyclopentanecarbonitrile (317) (33.9 g, 100%) as a light yellow oil.
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
35.6 g
Type
reactant
Reaction Step Two
Name
dimethyl sulfoxide ether
Quantity
300 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

1-(4-chlorophenyl)-cyclopentanecarbonitrile (21-02) (32.01 g, 94%) was synthesized as a yellow liquid from (4-chlorophenyl)-acetonitrile (19-02) (25 g, 165.56 mmol) and 1,4-dibromo-butane (20) (19.7 mL, 165.56 mmol) following the procedure as described for 1-phenyl-cyclopentanecarbonitrile (21-01).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
19.7 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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